GPR35 Antagonism Selectivity: Inactive at 100 µM Versus Active In‑Class Comparators
The target compound was profiled in a BRET‑based GPR35 antagonism assay and classified as inactive (IC₅₀ > 100 µM), whereas the reference antagonist CID2745687 achieved full inhibition at 10 µM [1]. This lack of GPR35 activity is mechanistically significant because many quinoxaline‑containing compounds exhibit promiscuous GPCR activity; the 1,2,5‑thiadiazole‑piperazine architecture appears to exclude GPR35 engagement, suggesting a cleaner off‑target profile for 5‑HT1A‑focused programs [1][2].
| Evidence Dimension | GPR35 antagonism (% inhibition at 100 µM) |
|---|---|
| Target Compound Data | IC₅₀ > 100 µM (inactive) |
| Comparator Or Baseline | CID2745687 (reference antagonist): IC₅₀ ≤ 10 µM; positive control wells defined by 10 µM CID2745687 |
| Quantified Difference | > 10‑fold selectivity window vs. reference antagonist |
| Conditions | BRET‑based SPASM sensor assay in stable cell lines expressing human GPR35; co‑incubation with 300 µM zaprinast as agonist; data normalized per‑plate using positive (10 µM CID2745687) and negative (vehicle) controls [1]. |
Why This Matters
This negative selectivity data provides direct evidence that 2097868‑46‑5 does not engage GPR35, a target linked to inflammatory bowel disease and pain, thereby reducing polypharmacology risk relative to uncharacterized quinoxaline analogues.
- [1] ECBD Assay EOS300038 – GPR35 antagonism. European Chemical Biology Database (2025). View Source
- [2] PubChem Compound Summary for CID 126851137, 2-[4-(1,2,5-Thiadiazol-3-yl)piperazine-1-carbonyl]quinoxaline. National Center for Biotechnology Information (2025). View Source
